

Application of Cerium Isotopes in Dating Geological Formations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dating of geological formations is fundamental to understanding Earth's history, the evolution of life, and the processes that have shaped our planet. While several radiometric dating methods are well-established, the Lanthanum-Cerium (La-Ce) geochronometer offers a unique tool for dating ancient rocks and minerals. This method is based on the radioactive decay of ^{138}La to ^{138}Ce . Contrary to the topic's direct implication, **Cerium-142** is a stable isotope and is not directly used for radiometric dating through a decay system. Instead, the precise measurement of stable cerium isotope ratios, specifically $^{142}\text{Ce}/^{140}\text{Ce}$ (expressed as $\delta^{142}\text{Ce}$), serves as a powerful geochemical tracer. This is particularly useful for reconstructing the redox conditions of ancient environments, which can provide crucial context for the dated geological formations.

This document provides a detailed overview of the $^{138}\text{La}-^{138}\text{Ce}$ dating method and the complementary use of $^{142}\text{Ce}/^{140}\text{Ce}$ ratios, including experimental protocols and data presentation.

Principle of $^{138}\text{La}-^{138}\text{Ce}$ Geochronology

The La-Ce dating method is based on the branched decay of Lanthanum-138 (^{138}La) to Cerium-138 (^{138}Ce) via β^- decay and to Barium-138 (^{138}Ba) via electron capture. For the purpose of La-Ce dating, only the decay to ^{138}Ce is utilized. The long half-life of ^{138}La makes this system particularly suitable for dating very old geological materials.

The fundamental equation for radiometric dating is:

$$D = D_0 + P(e^{(\lambda t)} - 1)$$

Where:

- D is the number of daughter atoms (^{138}Ce) at present.
- D_0 is the initial number of daughter atoms.
- P is the number of parent atoms (^{138}La) at present.
- λ is the decay constant of the parent isotope.
- t is the time elapsed since the formation of the rock or mineral (the age).

For the La-Ce system, this equation is typically expressed in terms of isotope ratios, normalized to a stable, non-radiogenic isotope of the daughter element, which for Cerium is ^{142}Ce or ^{140}Ce . When normalized to ^{142}Ce , the equation becomes:

$$(^{138}\text{Ce}/^{142}\text{Ce})_{\text{present}} = (^{138}\text{Ce}/^{142}\text{Ce})_{\text{initial}} + (^{138}\text{La}/^{142}\text{Ce})_{\text{present}} * (e^{(\lambda t)} - 1)$$

This equation is in the form of a straight line ($y = b + mx$), which is the basis for the isochron dating method. By analyzing multiple minerals or whole-rock samples from the same geological unit that have different La/Ce ratios, an isochron can be constructed by plotting $(^{138}\text{Ce}/^{142}\text{Ce})_{\text{present}}$ against $(^{138}\text{La}/^{142}\text{Ce})_{\text{present}}$. The slope of this line corresponds to $(e^{(\lambda t)} - 1)$, from which the age (t) can be calculated. The y-intercept of the isochron gives the initial $^{138}\text{Ce}/^{142}\text{Ce}$ ratio of the system.

The Role of Stable $^{142}\text{Ce}/^{140}\text{Ce}$ Ratios ($\delta^{142}\text{Ce}$)

Cerium is unique among the rare earth elements (REEs) because it can exist in two oxidation states: Ce^{3+} and Ce^{4+} . Under oxidizing conditions, Ce^{3+} can be oxidized to the less soluble

Ce⁴⁺, leading to its removal from seawater and incorporation into sediments. This process results in a "cerium anomaly" in the REE patterns of geological materials and also causes isotopic fractionation of cerium.

The stable isotope ratio ¹⁴²Ce/¹⁴⁰Ce is a sensitive indicator of these redox processes. Variations in this ratio are expressed in delta notation ($\delta^{142}\text{Ce}$) in parts per thousand (‰) relative to a standard. The analysis of $\delta^{142}\text{Ce}$ in conjunction with ¹³⁸La-¹³⁸Ce dating can provide a more complete picture of the geological history of a formation, linking its age to the paleo-environmental conditions at the time of its formation.[\[1\]](#)

Data Presentation

Quantitative Data for the ¹³⁸La-¹³⁸Ce Geochronometer

Parameter	Value	Reference
Half-life of ¹³⁸ La ($t_{1/2}$)	1.02×10^{11} years	[2]
Decay constant of ¹³⁸ La (λ)	$6.78 \times 10^{-12} \text{ yr}^{-1}$	Calculated from half-life
Natural abundance of ¹³⁸ La	~0.09%	[3]
Natural abundance of ¹³⁸ Ce	~0.25%	[1]
Natural abundance of ¹⁴² Ce	~11.11%	[1]

Case Study: La-Ce Dating of Archaean Carbonate Rocks

The following data is from a study on Archaean carbonate platforms, demonstrating the application of the La-Ce isochron method to date the timing of Ce oxidation in ancient seawater.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Sample Location	$^{138}\text{La}/^{142}\text{Ce}$	$^{138}\text{Ce}/^{142}\text{Ce}$	Calculated Age (Ma)
Red Lake	0.00015	0.002258	2873 ± 7
Red Lake	0.00025	0.002262	2873 ± 7
Red Lake	0.00035	0.002265	2873 ± 7
Woman Lake	0.00010	0.002255	2846 ± 5
Woman Lake	0.00020	0.002258	2846 ± 5
Woman Lake	0.00030	0.002261	2846 ± 5
Steep Rock	0.00012	0.002254	2780 ± 1
Steep Rock	0.00022	0.002257	2780 ± 1
Steep Rock	0.00032	0.002260	2780 ± 1

Note: The specific isotopic ratios in this table are illustrative of the data used to construct an isochron and are derived from the graphical representation in the cited study. The age is determined from the slope of the isochron for each location.

Experimental Protocols

Sample Preparation

The preparation of geological samples for La-Ce isotope analysis is a critical step to ensure accuracy and prevent contamination.

Materials:

- Steel jaw crusher and/or agate mortar and pestle
- 20 ml glass scintillation vials with foil-lined caps[7]
- Weak HCl (0.25-0.5 N)[7]
- Deionized water (18.2 MΩ·cm)

- Concentrated HF, HNO₃, and HCl (double-distilled)[8]
- H₂O₂ (30%, reagent grade)[8]
- KBrO₃ (purity ≥ 99.8%)[8]

Protocol:

- Crushing and Pulverization: Obtain a fresh, unweathered rock sample. Crush the sample into small chips using a steel jaw crusher. Further pulverize the chips to a fine powder (< 200 mesh) using an agate mortar and pestle to ensure homogeneity.[3]
- Leaching (for carbonates): For carbonate rocks, a leaching step may be necessary to remove secondary carbonate phases or surface contamination.
 1. Transfer a weighed amount of the powdered sample into a clean 20 ml glass scintillation vial.
 2. Add a sufficient amount of weak HCl to cover the sample.[7]
 3. Allow the reaction to proceed for several hours or overnight at room temperature.
 4. Centrifuge the sample and decant the supernatant.
 5. Wash the residue multiple times with deionized water.
- Sample Digestion:
 1. Accurately weigh approximately 100-200 mg of the powdered sample into a clean Teflon beaker.
 2. Add a calibrated amount of a mixed ¹³⁸La-¹⁴²Ce isotopic tracer solution. This is crucial for isotope dilution analysis.[8]
 3. Add a mixture of concentrated HF and HNO₃ (typically in a 3:1 ratio).
 4. Seal the beaker and place it on a hotplate at approximately 120°C for 48-72 hours to achieve complete dissolution.

5. Evaporate the solution to dryness.

6. Add concentrated HNO_3 and evaporate to dryness again to remove any remaining fluorides.

7. Dissolve the final residue in a known volume of dilute HNO_3 or HCl for the next stage of chemical separation.[\[8\]](#)

Chemical Separation of La and Ce

The separation of La and Ce from each other and from other interfering elements (especially Ba and other REEs) is essential for precise isotopic analysis. This is typically achieved using multi-stage ion-exchange chromatography.[\[8\]](#)[\[9\]](#)

Protocol Overview:

- REE Group Separation: The first step is to separate the REE group from major matrix elements. This is commonly done using a cation exchange resin (e.g., Bio-Rad AG50W-X8).
- Cerium Separation: Cerium is then separated from the other REEs. This step takes advantage of the ability of Ce to be oxidized from Ce^{3+} to Ce^{4+} .
 1. The REE fraction is loaded onto a column containing a specialized resin (e.g., Ln Spec resin).
 2. An oxidizing agent (e.g., KBrO_3 in HNO_3) is used to convert Ce^{3+} to Ce^{4+} .[\[8\]](#)
 3. Ce^{4+} is strongly retained by the resin, while the other trivalent REEs are eluted.
 4. Ce is then reduced back to Ce^{3+} and eluted from the column.
- Lanthanum Separation and Purification: The fraction containing La and other REEs is further processed to isolate La. This often involves another stage of cation exchange chromatography using a complexing agent (e.g., alpha-hydroxyisobutyric acid, α -HIBA) to achieve fine separation between adjacent REEs.[\[9\]](#)[\[10\]](#)

Mass Spectrometry

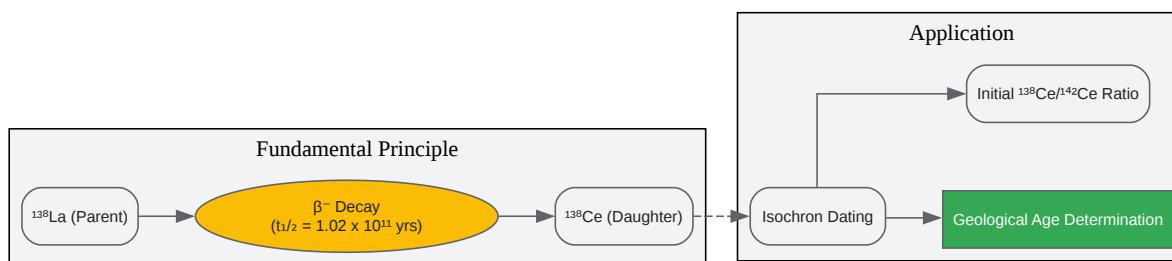
The isotopic compositions of La and Ce are measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[\[6\]](#)[\[8\]](#)

Instrument Parameters (Typical):

- Instrument: MC-ICP-MS (e.g., Neptune)
- Sample Introduction: Desolvating nebulizer system
- Measurement Mode: Static multicollection
- Detector Configuration: Faraday cups, with a $10^{10} \Omega$ amplifier for the abundant ^{140}Ce isotope. [\[8\]](#)

Measurement Protocol:

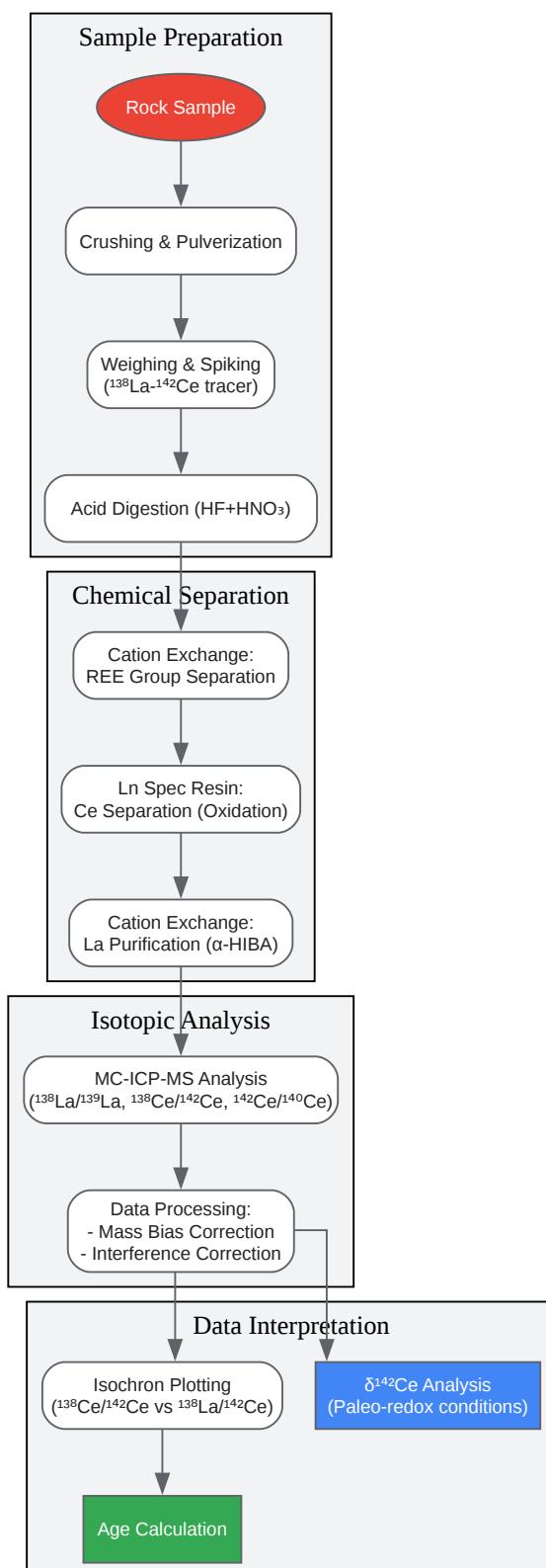
- Introduce the purified La and Ce fractions into the MC-ICP-MS.
- Measure the isotopic ratios of interest. For La-Ce dating, these are $^{138}\text{La}/^{139}\text{La}$ and $^{138}\text{Ce}/^{142}\text{Ce}$ (or $^{138}\text{Ce}/^{140}\text{Ce}$). For redox tracing, $^{142}\text{Ce}/^{140}\text{Ce}$ is measured.
- Correct for instrumental mass bias using internal normalization to a stable isotope ratio (e.g., $^{139}\text{La}/^{138}\text{La}$) or by using an external standard with a known isotopic composition. For Ce measurements, doped Nd can be used for mass bias correction.[\[8\]](#)
- Correct for isobaric interferences, particularly from Ba on Ce isotopes. The chemical separation should minimize these, but any residual interferences must be mathematically corrected.


Age Calculation

- From the mass spectrometry data, calculate the $^{138}\text{La}/^{142}\text{Ce}$ and $^{138}\text{Ce}/^{142}\text{Ce}$ ratios for each sample.
- Plot $^{138}\text{Ce}/^{142}\text{Ce}$ on the y-axis against $^{138}\text{La}/^{142}\text{Ce}$ on the x-axis.
- Perform a linear regression on the data points to obtain the slope and y-intercept of the isochron.

- Calculate the age (t) from the slope (m) using the equation: $t = (1/\lambda) * \ln(m + 1)$ where λ is the decay constant of ^{138}La .
- The uncertainty in the age is calculated from the uncertainty in the slope of the isochron.

Visualizations


Logical Relationship of La-Ce Geochronology

[Click to download full resolution via product page](#)

Caption: The ^{138}La - ^{138}Ce dating method relies on the beta decay of ^{138}La to determine geological age.

Experimental Workflow for La-Ce Isotope Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. in.nau.edu [in.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dating the evolution of oxygenic photosynthesis using La-Ce geochronology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on in situ Isotopic Analysis by LA-MC-ICP-MS [ouci.dntb.gov.ua]
- 7. sethnewsome.org [sethnewsome.org]
- 8. La–Ce isotope measurements by multicollector-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion exchange method for separation of lanthanides - FAQ - Taiyuan Lanlang Technology Industrial Corp. [lanlangcorp.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- To cite this document: BenchChem. [Application of Cerium Isotopes in Dating Geological Formations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082093#application-of-cerium-142-in-dating-geological-formations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com